Octadecenyl icosenoate
Description
Historical Context of Long-Chain Unsaturated Ester Research
The scientific investigation of fats and oils, the parent sources of long-chain esters, has a rich history. One of the foundational moments in lipid chemistry was the work of French chemist Michel Eugène Chevreul between 1811 and 1823. He was the first to demonstrate that fats are esters of fatty acids and a glycerol (B35011) backbone, revolutionizing the understanding of these molecules. dokumen.pub For much of the 19th and early 20th centuries, research focused on identifying and characterizing the basic fatty acid components of natural fats and waxes. dokumen.pub
A significant evolution in the study of long-chain unsaturated esters came with the development of new chemical synthesis methods. In 1953, Walter Reppe's work on alkoxycarbonylation provided a method for synthesizing esters from unsaturated compounds, alcohols, and carbon monoxide, opening new avenues for creating novel ester structures. researchgate.net Further advancements in the mid-to-late 20th century, documented in extensive volumes like Klare Markley's five-volume set on fatty acids (1964) and Everett Pryde's 1979 book, captured the growing complexity of the field. dokumen.pub
The latter half of the 20th century and the early 21st century saw a shift towards understanding the diverse functions and potential applications of these molecules. Research into the synthesis of bio-based polyesters from unsaturated fatty acid esters, for example, highlighted their potential in creating materials like packaging and textiles. researchgate.net Concurrently, advancements in analytical techniques have been crucial. The development of methods like ionic liquid gas chromatography has enabled better resolution and more rapid analysis of complex mixtures of long-chain unsaturated fatty acid esters, which is vital for their study in food science and nutritional supplements. acs.org This continuous refinement of both synthesis and analysis has paved the way for investigating specific, less common esters like octadecenyl icosenoate.
Significance of this compound within the Broader Lipidome
The lipidome is vast and categorized into major classes based on structure and function. The LIPID MAPS classification system divides lipids into eight categories, including fatty acyls, glycerolipids, and glycerophospholipids. lipidmaps.org this compound belongs to the "Fatty Acyls" category, specifically as a wax ester, which is an ester of a long-chain fatty acid and a long-chain fatty alcohol.
Its significance within the lipidome can be understood by examining its constituent parts: the octadecenyl group and the icosenoate group.
The Octadecenyl Moiety: This 18-carbon unsaturated chain is a component of various complex lipids. For instance, research has identified plasmalogens, a type of glycerophospholipid found in cell membranes, that contain this group. One such example is 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE, a plasmalogen found in chicken breast meat that incorporates the 1(Z)-octadecenyl chain at the sn-1 position of the glycerol backbone. caymanchem.com Plasmalogens are involved in protecting cells from oxidative stress and are key structural components of membranes, particularly in nervous and cardiac tissue.
The Icosenoate Moiety: This 20-carbon unsaturated fatty acid is also found in nature. For example, Methyl cis-11-icosenoate has been identified in extracts of the plant Rumex vesicarius. itmedicalteam.pl Furthermore, metabolomics studies have detected icosenoate-containing phospholipids (B1166683), such as (2r)-1-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (11z)-11-icosenoate, in human cells, indicating their participation in cellular lipid metabolism. nih.gov
The combination of these two long, unsaturated chains into a single wax ester, this compound, results in a large, strongly lipophilic (fat-loving) molecule. ontosight.ai This structure dictates its physicochemical properties and its interactions within biological or formulated systems. While it is not as central to metabolism as triglycerides or as structural to membranes as phospholipids, its presence as a wax ester points to roles in surface protection, lubrication, and energy storage in organisms where it may be found.
Chemical Properties of this compound
This table summarizes key chemical identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C38H72O2 |
| CAS Number | 93882-48-5 |
| Structure | An ester of icosenoic acid and octadecenyl alcohol |
Table of Mentioned Compounds
Structure
2D Structure
Properties
CAS No. |
93882-48-5 |
|---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
[(E)-octadec-1-enyl] (E)-icos-2-enoate |
InChI |
InChI=1S/C38H72O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34-37H,3-33H2,1-2H3/b36-34+,37-35+ |
InChI Key |
HYAVVCFXEHQUHQ-VHJMTFITSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O/C=C/CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OC=CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Octadecenyl Icosenoate and Its Analogues
Enzymatic Synthesis of Octadecenyl Icosenoate and Related Esters
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild conditions and often avoiding the need for protecting groups. nih.gov Lipases and wax ester synthases are the primary enzymes used for this purpose. scielo.br
The enzymatic synthesis of wax esters like this compound typically follows a condensation reaction catalyzed by a lipase (B570770) or a wax ester synthase. nih.gov
Lipase-Catalyzed Esterification: Lipases (EC 3.1.1.3) are hydrolases that can catalyze the reverse reaction of hydrolysis—ester synthesis—in environments with low water activity. scielo.br The reaction involves the direct esterification of a fatty acid and a fatty alcohol. rsc.org Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used due to their stability and reusability. tandfonline.com
Mechanism: The reaction generally proceeds via a ternary complex involving the enzyme, the fatty acid (acyl donor), and the alcohol (acyl acceptor).
Wax Ester Synthase (WS): In nature, wax esters are synthesized by wax ester synthases (EC 2.3.1.75). nih.gov These enzymes catalyze the transfer of a fatty acyl group from an activated acyl-CoA thioester to a fatty alcohol. researchgate.net
Reaction: Fatty Acyl-CoA + Fatty Alcohol → Wax Ester + Coenzyme A nih.gov
Metabolic engineering of microorganisms like Escherichia coli and Yarrowia lipolytica has enabled the production of wax esters by introducing the genes for fatty acyl-CoA reductases (to produce fatty alcohols) and wax ester synthases. iastate.edunih.gov
Table 2: Comparison of Biocatalysts for Wax Ester Synthesis
| Enzyme | Type | Substrates | Advantages |
|---|---|---|---|
| Lipases (e.g., Novozym 435) | Hydrolase | Free Fatty Acid + Fatty Alcohol | High stability, broad substrate specificity, no need for cofactors, commercially available. tandfonline.com |
| Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) | Acyltransferase | Fatty Acyl-CoA + Fatty Alcohol | High specificity, key enzyme in natural biosynthetic pathways. nih.govnih.gov |
While naturally occurring enzymes are effective, their performance can be enhanced through protein engineering. The goal is to create biocatalysts with improved activity, stability, and specificity for desired substrates, such as the C18 alcohol and C20 acid required for this compound.
Structure-Guided Mutagenesis: By understanding the three-dimensional structure of an enzyme, scientists can identify key amino acid residues in the active site that determine substrate binding and catalytic activity. nih.gov For example, structural studies of the WS/DGAT from Marinobacter aquaeolei have allowed for the identification of the substrate-binding pockets, enabling the generation of mutants with a preference for shorter acyl-substrates. nih.gov A similar approach could be used to engineer the enzyme to favor the longer chains of octadecenol (B13825973) and icosenoyl-CoA.
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved properties. This method does not require prior knowledge of the enzyme's structure and can be a powerful tool for developing highly efficient biocatalysts for specific industrial applications.
These engineering efforts can lead to microbial cell factories capable of producing tailored wax esters with high efficiency and purity from renewable feedstocks. rsc.orgnih.gov
Preparation of Isotopically Labeled this compound for Tracer Studies
Isotopically labeled compounds are indispensable tools for studying the metabolic fate, transport, and reaction mechanisms of molecules in biological and chemical systems. nih.gov Preparing labeled this compound involves synthesizing either the icosenoic acid or the octadecenol precursor with an incorporated stable isotope (e.g., ¹³C, ²H) or radioisotope (e.g., ¹⁴C).
Synthesis of Labeled Precursors: Labeled fatty acids and alcohols can be synthesized chemically or biosynthetically.
Chemical Synthesis: This provides precise control over the position of the label. For example, omega-[¹¹C]-labeled palmitic acid has been synthesized using cross-coupling reactions, a strategy adaptable to other fatty acids. researchgate.net
Biosynthesis: Microorganisms can be cultured on media containing labeled precursors, such as ¹³C-glucose or ¹³C-acetate. nih.gov The organisms will then incorporate these labels into the fatty acids and other lipids they produce. These labeled lipids can then be extracted and purified.
Esterification: Once the labeled precursor (either the acid or the alcohol) is obtained, it is reacted with the unlabeled partner using one of the chemical or enzymatic esterification methods described previously. The esterification reaction itself does not alter the isotopic label.
The resulting labeled this compound can then be used in tracer studies, where its presence and transformation can be monitored using techniques like mass spectrometry or scintillation counting, providing valuable insights into lipid metabolism. nih.govnih.gov
Occurrence and Natural Biogenesis of Octadecenyl Icosenoate in Non Human Organisms
Detection and Quantification in Plant Lipidomes
Plants produce a wide array of lipids, including wax esters that are key components of the cuticular wax layer, protecting them from environmental stressors. While the general biosynthesis of plant wax esters is understood, specific details regarding octadecenyl icosenoate are not documented.
Identification in Specific Plant Species (e.g., Rumex vesicarius L.)
Despite analyses of the lipid composition of various plant species, including members of the Rumex genus like Rumex vesicarius (Bladder Dock), there is no specific identification of this compound in the available scientific literature. Studies on the lipophilic constituents of Rumex vesicarius have primarily focused on the characterization of fatty acids, essential oils, flavonoids, and anthraquinones. These analyses have identified common fatty acids such as palmitic, oleic, linoleic, and linolenic acids, but have not provided a detailed breakdown of the wax ester fraction to the level of individual molecular species like this compound. Therefore, its presence in Rumex vesicarius remains unconfirmed.
Subcellular Localization and Accumulation Patterns
In plants, the biosynthesis of wax esters is known to occur primarily in the endoplasmic reticulum (ER) of epidermal cells. The enzymes responsible for this process, namely fatty acyl-CoA reductases (FARs) which produce the fatty alcohols, and wax synthases (WS) which catalyze the final esterification step, are localized to the ER. From the ER, it is believed that wax esters are transported to the plasma membrane and subsequently exported to form the epicuticular wax layer.
The accumulation of wax esters can vary significantly between different plant species and even between different organs of the same plant. For instance, the leaves of the carnauba palm can have a wax layer composed of up to 85% wax esters, whereas in a plant like Arabidopsis, they constitute a much smaller fraction of the total cuticular wax. Wax esters can also accumulate as storage lipids in the seeds of certain plants, such as jojoba. Without confirmed identification, the specific subcellular localization and accumulation patterns of this compound cannot be described.
Discovery in Microbial Lipid Profiles
Microorganisms, including bacteria and fungi, are known to produce wax esters, often as intracellular storage compounds. The diversity of microbial lipid metabolism is vast, offering a potential, though unexplored, source of specific wax esters.
Characterization in Fungal and Bacterial Lipid Extracts
There is no available scientific literature that specifically characterizes this compound in fungal or bacterial lipid extracts. Research into microbial wax esters has often focused on species with high lipid accumulation for potential biotechnological applications, but these studies have not reported the presence of this particular C18:1-C20:1 wax ester.
Biosynthetic Pathways in Microbial Systems
The general biosynthetic pathway for wax esters in microbes is analogous to that in plants, involving fatty acyl-CoA reductases and wax synthases. Bacteria, in particular certain species of Acinetobacter and Marinobacter, are known to synthesize and accumulate wax esters. The specificity of the enzymes in these pathways determines the final composition of the wax esters produced. While the enzymatic machinery exists in microbes to potentially synthesize this compound, its actual production has not been documented.
Presence in Non-Human Animal Tissues and Biofluids
In the animal kingdom, wax esters are found in various contexts, from the energy stores of marine organisms to the composition of skin lipids and preen gland secretions in birds.
There is currently no scientific evidence to confirm the presence of this compound in any non-human animal tissues or biofluids. Studies on the composition of animal fats and waxes have identified a wide range of wax esters, but this specific combination of an octadecenyl alcohol and an icosenoic acid has not been reported. The biosynthesis of wax esters in animals follows a similar pathway to other organisms, with wax synthase enzymes playing a key role in the final esterification step. These enzymes are known to be present in tissues such as the skin and preputial glands.
Identification in Organ-Specific Lipid Compositions
Wax esters are particularly abundant in the tissues of many marine organisms that inhabit deep or cold waters. For instance, copepods, a type of zooplankton, are known to store large amounts of wax esters as their primary energy reserve. gerli.combohrium.com The composition of these wax esters can vary depending on the species and their diet. Herbivorous copepods that feed on phytoplankton tend to have wax esters rich in long-chain monounsaturated alcohols like those derived from C18 fatty acids.
| Organism Type | Organ/Tissue | Key Wax Ester Components (Fatty Alcohol:Fatty Acid) | Reference |
|---|---|---|---|
| Zooplankton (e.g., Calanoid Copepods) | Total Body Lipids | High proportions of C14, C16, C20, and C22 fatty acids and C20 and C22 monounsaturated fatty alcohols. C18 fatty acids are also present. | wikipedia.orggerli.com |
| Deep-Sea Fish (e.g., Orange Roughy) | Muscle, Swim Bladder | Dominated by monounsaturated C18 fatty acids. | wikipedia.org |
| Sperm Whale | Spermaceti Organ | Primarily C12 fatty acids and C14 fatty acids and alcohols. | wikipedia.org |
Developmental and Physiological Variations
The accumulation and composition of wax esters, including potentially this compound, can vary significantly throughout the life cycle of an organism and in response to different physiological conditions. These variations are often linked to energy requirements for growth, reproduction, and adaptation to environmental changes.
In many zooplankton species, the accumulation of wax esters is a critical part of their developmental strategy. For instance, certain copepod species accumulate large lipid sacs filled with wax esters during periods of high food availability. These energy stores are then utilized for survival during periods of low food, for gonad development, and to provide energy for the early larval stages. The composition of these wax esters can change as the organism develops and its diet shifts.
Physiological states such as diapause (a period of suspended development) in some copepods are associated with the accumulation of large reserves of wax esters. These reserves provide the necessary energy to survive for extended periods in a dormant state. The specific composition of these storage lipids is likely optimized for long-term stability and efficient energy release when needed.
The table below summarizes some of the known variations in wax ester composition, which would likely influence the abundance of this compound.
| Organism | Developmental/Physiological State | Observed Variation in Wax Ester Composition | Reference |
|---|---|---|---|
| Copepods | Seasonal (High vs. Low Food Availability) | Increased accumulation of wax esters during high food periods. Composition reflects dietary fatty acid intake. | bohrium.com |
| Copepods | Diapause | Accumulation of large lipid reserves, primarily as wax esters, to fuel metabolism during dormancy. | bohrium.com |
| Fish | Reproduction | Mobilization of lipid reserves, including wax esters, for gonad development and egg production. Roe can be rich in wax esters. | wikipedia.org |
Advanced Analytical Techniques for Octadecenyl Icosenoate Characterization
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a cornerstone in lipid analysis, offering high sensitivity and detailed structural information. When coupled with chromatographic separation techniques, MS provides a powerful platform for identifying individual lipid species within complex matrices. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. uit.no For high-molecular-weight wax esters like octadecenyl icosenoate, high-temperature GC methods are necessary due to their low volatility. nih.gov The analysis can be performed on the intact molecule or following hydrolysis or transesterification to convert the wax ester into its constituent fatty alcohol and fatty acid methyl ester (FAME), which are then analyzed separately. uit.nonih.gov
When analyzing the intact ester, the retention time is correlated with the total number of carbons and the degree of unsaturation. gerli.comnih.gov Electron ionization (EI) is a common ionization method used in GC-MS, which generates characteristic fragmentation patterns that are invaluable for structural identification. jeol.com The mass spectrum of an unsaturated wax ester typically shows fragment ions corresponding to both the fatty acid and the fatty alcohol moieties. nih.govwhitman.edu For this compound (C₃₈H₇₂O₂), key fragments would include the acylium ion from the icosenoic acid portion and ions related to the octadecenyl alcohol chain. nih.govwhitman.edu
Table 1: Expected Key Diagnostic Ions for this compound in GC-EI-MS
| Ion Type | Description | Expected m/z (Mass-to-Charge Ratio) |
| Molecular Ion [M]⁺• | The intact ionized molecule. Often weak or absent for long-chain esters. nih.govwhitman.edu | 560.6 |
| Acylium Ion [RCO]⁺ | Formed by cleavage of the C-O bond of the ester, representing the fatty acid moiety. nih.govwhitman.edu | 293.3 |
| Protonated Fatty Acid [RCOOH₂]⁺ | Formed by rearrangement, also indicative of the fatty acid portion. nih.gov | 311.3 |
| Alcohol-Related Fragment [R'-H]⁺• | Represents the alkyl chain of the alcohol portion after loss of a hydrogen. nih.gov | 251.3 |
Note: The exact m/z values of fragments can vary slightly based on the specific isomer and instrument calibration. The values presented are based on the cleavage of the ester linkage.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is exceptionally suited for analyzing complex lipid mixtures without the need for derivatization. creative-proteomics.commtoz-biolabs.comspringernature.com This technique is particularly advantageous for thermally labile molecules and for resolving isomers. nih.gov Non-aqueous reversed-phase (NARP) HPLC is often employed, where wax esters are separated based on their chain length and degree of unsaturation. nih.govresearchgate.net Generally, species with a higher number of double bonds elute earlier. nih.govresearchgate.net
Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for wax ester analysis. nih.gov These soft ionization techniques typically produce protonated molecules [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺). nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) is then used for structural confirmation. chromatographyonline.com In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented through collision-induced dissociation (CID) to produce product ions. nih.gov This fragmentation at the ester linkage allows for the definitive identification of the fatty acid and fatty alcohol components. chromatographyonline.com
Table 2: Predicted LC-MS/MS Transitions for this compound
| Precursor Ion | Collision Energy | Key Product Ions | Identification |
| [M+H]⁺ (m/z 561.6) | Variable | m/z 311.3 | Protonated Icosenoic Acid |
| [M+H]⁺ (m/z 561.6) | Variable | m/z 251.3 | Octadecenyl Cation (from alcohol) |
| [M+NH₄]⁺ (m/z 578.6) | Variable | m/z 311.3 | Protonated Icosenoic Acid |
| [M+NH₄]⁺ (m/z 578.6) | Variable | m/z 268.3 | Octadecenyl Ammonium (B1175870) Adduct |
Note: The selection of precursor ion (e.g., protonated vs. ammonium adduct) can influence the resulting fragmentation pattern. researchgate.net
High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, typically with errors of less than 5 ppm. jeol.comchromatographyonline.com This precision is crucial for determining the elemental composition of an unknown compound, allowing for the confident assignment of a molecular formula. jeol.com For this compound, HRMS can distinguish its molecular formula (C₃₈H₇₂O₂) from other isobaric compounds that may have the same nominal mass but different elemental compositions. This capability is indispensable for confirming the identity of lipids in complex biological extracts where multiple compounds may co-elute. chromatographyonline.com
Table 3: Elemental Composition and Exact Mass of this compound
| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass |
| This compound | C₃₈H₇₂O₂ | 560 | 560.5536 |
| Example Isobaric Compound 1 | C₃₇H₆₈O₃ | 560 | 560.5114 |
| Example Isobaric Compound 2 | C₃₉H₇₆O | 560 | 560.5896 |
Note: The ability of HRMS to measure mass with high accuracy allows for the differentiation between compounds with the same nominal mass, thereby confirming the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom in the carbon skeleton. nih.govquora.com Both ¹H and ¹³C NMR are used to characterize wax esters. nih.gov
Proton (¹H) NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms. For a wax ester like this compound, specific proton signals are diagnostic for key functional groups. The protons on the carbon adjacent to the ester oxygen (the first carbon of the alcohol moiety, -O-CH₂ -) typically appear as a triplet around 4.0-4.2 ppm. researchgate.net The olefinic protons (-CH =CH -) of the two double bonds (one in the alcohol chain and one in the acid chain) resonate in the region of 5.3-5.5 ppm. youtube.comlibretexts.org The chemical shifts and coupling patterns of these signals can help determine the stereochemistry (cis/trans) of the double bonds. Protons on the carbon alpha to the carbonyl group (CH₂ -COO-) are expected around 2.2-2.3 ppm. oregonstate.edu
Table 4: Characteristic ¹H NMR Chemical Shifts for this compound
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Alkene (-CH=CH-) | 5.3 - 5.5 | Multiplet |
| Ester (-O-CH₂-R) | 4.0 - 4.2 | Triplet |
| Alpha to Carbonyl (-CH₂-COO-) | 2.2 - 2.3 | Triplet |
| Allylic (-CH₂-CH=CH-) | 1.9 - 2.1 | Multiplet |
| Methylene (B1212753) Chain (-(CH₂)n-) | 1.2 - 1.4 | Broad Singlet |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |
Note: Chemical shifts are relative to TMS (tetramethylsilane) at 0 ppm and can vary based on the solvent and specific molecular structure. oregonstate.edu
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. masterorganicchemistry.com Each unique carbon atom in the structure gives a distinct signal, making it possible to confirm the total number of carbons and identify their functional roles. quora.commasterorganicchemistry.com For this compound, the carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield, typically in the range of 172-175 ppm. researchgate.netlibretexts.org The carbon atom of the ester linkage from the alcohol side (-O-C H₂-) resonates around 62-66 ppm. researchgate.net The sp²-hybridized carbons of the double bonds (-C =C -) are found in the 128-132 ppm region. libretexts.orglibretexts.org The numerous sp³-hybridized methylene carbons of the long aliphatic chains produce a cluster of signals between 20-35 ppm, while the terminal methyl carbons appear furthest upfield, around 14 ppm. researchgate.netlibretexts.org
Table 5: Characteristic ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 172 - 175 |
| Alkene (-C =C -) | 128 - 132 |
| Ester (-O-C H₂-R) | 62 - 66 |
| Alpha to Carbonyl (-C H₂-COO-) | 33 - 35 |
| Methylene Chain (-(C H₂)n-) | 20 - 33 |
| Terminal Methyl (-C H₃) | ~14 |
Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon. benthamdirect.com
Chromatographic Separation Techniques
The characterization and isolation of specific wax esters like this compound from complex lipid mixtures rely heavily on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of technique is dictated by the analytical goal, whether it be quantification, identification, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the high-resolution separation of wax esters. nih.gov Method development for compounds such as this compound focuses on optimizing the stationary phase, mobile phase, and detection method to achieve sufficient separation from other lipid species.
Non-aqueous reversed-phase HPLC (NARP-HPLC) is particularly effective for separating non-polar lipids like wax esters. nih.govscispace.com The retention and elution of wax esters are primarily governed by their equivalent carbon number (ECN), which accounts for both the total number of carbons in the fatty acid and fatty alcohol chains and the degree of unsaturation. nih.govscispace.com Within a group of wax esters having the same ECN, the species with more double bonds tend to elute earlier. nih.gov
Common stationary phases include C18 and C30 columns. nih.govtandfonline.comtandfonline.com C30 columns, in particular, have demonstrated excellent chromatographic separation for major components in commercial waxes, capable of resolving wax esters up to 60 carbons in size. tandfonline.comtandfonline.com
The mobile phase typically consists of a gradient mixture of organic solvents. For instance, a gradient of methanol (B129727) and chloroform (B151607) has been successfully used with C30 columns. tandfonline.comtandfonline.com Another effective mobile phase involves a gradient of acetonitrile (B52724) and ethyl acetate (B1210297) optimized for a C18 column. nih.gov
Detection is often accomplished using an Evaporative Light-Scattering Detector (ELSD), which is suitable for detecting all wax components, or by coupling the HPLC system to a mass spectrometer (MS). tandfonline.comtandfonline.com Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is highly useful for the identification of wax esters, providing simple full-scan spectra with abundant protonated molecules. nih.govtandfonline.comtandfonline.com Collision-induced dissociation (CID) can then be used to fragment these molecules, aiding in the structural identification of the constituent fatty acid and fatty alcohol. nih.gov
Table 1: HPLC Method Parameters for Wax Ester Analysis
| Parameter | Description | Examples | Key Findings |
|---|---|---|---|
| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 (e.g., Nova-Pak) nih.gov, C30 tandfonline.comtandfonline.com | C30 columns provide acceptable separation for wax esters up to C60. tandfonline.comtandfonline.com |
| Mobile Phase | The solvent system that carries the analytes through the column. | Acetonitrile/Ethyl acetate gradient nih.gov, Methanol/Chloroform gradient tandfonline.comtandfonline.com | Optimization of the solvent gradient is crucial for achieving high chromatographic resolution. nih.gov |
| Detector | The device used to detect the analytes as they elute from the column. | Evaporative Light-Scattering Detector (ELSD) tandfonline.comtandfonline.com, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) nih.govtandfonline.comtandfonline.com | ELSD is useful for comparing proportions, while APCI-MS is powerful for structural identification. tandfonline.comtandfonline.com |
Thin-Layer Chromatography (TLC) for Preparative Isolation
Thin-Layer Chromatography (TLC) is a valuable and cost-effective method for the preparative isolation of wax esters from a total lipid extract. bas.ac.uk While current preparative TLC procedures can be time-consuming, they remain a staple for purifying lipid classes before more advanced analysis. bas.ac.uk
The technique involves spotting the lipid mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. gerli.comnih.gov The plate is then placed in a sealed chamber containing a specific solvent system (mobile phase). As the solvent moves up the plate via capillary action, it separates the components of the mixture based on their affinity for the stationary phase. Non-polar compounds like wax esters move further up the plate than more polar lipids.
For the preparative isolation of wax esters, specific solvent systems are employed to maximize separation. A mixture of hexane (B92381) and diethyl ether (e.g., 94:6, v/v) is a commonly used system, where wax esters exhibit a retention factor (Rf) of approximately 0.64. gerli.com Other systems include toluene, xylene, or multi-component mixtures such as heptane/diethyl ether/acetic acid (80:20:2, v/v/v). gerli.comnih.gov
After development, the separated bands can be visualized (e.g., under UV light if a fluorescent indicator is included in the silica gel) and the band corresponding to the wax esters is scraped from the plate. The desired compound, such as this compound, is then eluted from the silica using a more polar solvent. chemrxiv.org This isolated fraction can then be used for further structural characterization or quantification by other methods like Gas Chromatography (GC) or HPLC-MS. uit.no
Table 2: TLC Systems for Preparative Isolation of Wax Esters
| Adsorbent (Stationary Phase) | Solvent System (Mobile Phase) | Application/Purpose | Reference Rf Value |
|---|---|---|---|
| Silica Gel | Hexane/Diethyl ether (94:6, v/v) | Isolation of wax esters from other lipid classes. | ~0.64 gerli.com |
| Silica Gel | Toluene or Xylene | General separation of wax esters. | ~0.65-0.70 gerli.com |
| Silica Gel | Heptane/Diethyl ether/Acetic acid (80:20:2, v/v/v) | Purity confirmation and isolation from total lipid extracts. nih.gov | Not specified |
| Silica Gel | Hexane/Diethyl ether/Acetic acid (99:1:1, v/v/v) | Separation of thio wax esters. nih.gov | Not specified |
Integrated Lipidomics Platforms for Comprehensive Analysis
Modern lipid analysis has moved towards integrated platforms that provide a comprehensive and quantitative profile of all lipid species within a sample, a field known as lipidomics. scispace.commdpi.com For a compound like this compound, this approach places its presence and quantity into the broader context of the entire lipidome, revealing interactions and metabolic relationships with other lipids. mdpi.com
These platforms typically integrate automated high-throughput liquid chromatography (LC) with high-resolution tandem mass spectrometry (MS/MS). scispace.comfrontiersin.orgnih.govfrontiersin.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems using columns like the CSH C18 are often employed for rapid and efficient separation of hundreds of lipid molecules from a single extract. frontiersin.org
The eluent from the LC system is directly introduced into a high-resolution mass spectrometer, such as a Q-Exactive or Orbitrap system, which provides highly accurate mass measurements. frontiersin.orgnih.gov Various ionization methods can be used, with Electrospray Ionization (ESI) being common for a wide range of lipids. scispace.comnih.gov
The power of this approach lies in the subsequent data analysis. Specialized software and databases, such as LIPID MAPS, are used to identify and quantify hundreds to thousands of lipid species based on their accurate mass and fragmentation patterns. nih.govfrontiersin.org This allows for the simultaneous analysis of diverse lipid classes, including wax esters (WE), triacylglycerols (TAG), phospholipids (B1166683) (e.g., PC, PE), and ceramides (B1148491) (Cer) in a single run. mdpi.comfrontiersin.org By applying integrated lipidomics, researchers can move beyond the analysis of a single compound to a systems-level understanding of lipid metabolism. mdpi.com
Table 3: Components of an Integrated Lipidomics Platform
| Component | Description | Examples |
|---|---|---|
| Sample Preparation | Extraction of total lipids from the biological matrix. | Chloroform/Methanol extraction. frontiersin.org |
| Chromatographic Separation | High-resolution separation of complex lipid mixtures. | Ultra-High-Performance Liquid Chromatography (UHPLC) with C18 columns. frontiersin.orgfrontiersin.org |
| Ionization Source | Ionization of lipid molecules for MS analysis. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). scispace.comnih.gov |
| Mass Analysis | High-resolution mass measurement and fragmentation of ions. | Q-Exactive, Orbitrap, or Time-of-Flight (TOF) mass spectrometers. frontiersin.orgfrontiersin.org |
| Data Processing & Identification | Software and databases for identifying and quantifying lipid species. | Progenesis QI, LIPID MAPS Structure Database (LMSD). frontiersin.org |
Biochemical Roles and Metabolic Pathways of Octadecenyl Icosenoate in Non Human Systems
Integration into Complex Lipid Structures
Wax esters like octadecenyl icosenoate are primarily known as neutral storage lipids. However, their constituent fatty acid and fatty alcohol moieties can be integrated into more complex lipid structures.
In many non-human organisms, wax esters and triacylglycerols (TAGs) are the primary forms of energy storage. The biosynthesis of these two lipid classes is interconnected. In certain bacteria and plants, bifunctional enzymes known as wax ester synthase/diacylglycerol acyltransferases (WS/DGAT) can catalyze the final step in the synthesis of both wax esters and TAGs. nih.gov This dual functionality suggests a dynamic interplay between the two storage lipid pools. For instance, in the event of a surplus of fatty acyl-CoAs and a limitation of fatty alcohols, the WS/DGAT enzyme could shift towards TAG synthesis. Conversely, when fatty alcohols are abundant, the synthesis of wax esters like this compound would be favored.
In plants, the biosynthesis of the components of wax esters occurs in the endoplasmic reticulum. nih.gov Fatty acids are elongated to form very long-chain fatty acids (VLCFAs), and a portion of these is reduced to fatty alcohols. A wax synthase then catalyzes the esterification of a fatty acyl-CoA with a fatty alcohol to produce a wax ester. nih.gov
| Enzyme Class | Function | Organism Examples |
| Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) | Catalyzes the synthesis of both wax esters and triacylglycerols | Acinetobacter calcoaceticus, Arabidopsis thaliana |
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols | Plants, Bacteria |
| Wax Synthase (WS) | Esterifies a fatty acyl-CoA with a fatty alcohol to form a wax ester | Plants, Yeast (Saccharomyces cerevisiae) |
The fatty acid component of this compound, icosenoic acid, can be incorporated into membrane lipids such as phospholipids (B1166683) and glycolipids. In bacteria, for example, exogenous fatty acids can be activated to acyl-CoAs or acyl-phosphates and then transferred to the glycerol-3-phosphate backbone to form phosphatidic acid, a key precursor for all membrane phospholipids. nih.gov While the direct esterification of a complete wax ester into a phospholipid is not a recognized pathway, the hydrolysis of this compound would release icosenoic acid, making it available for incorporation into the cellular membrane systems. This integration would influence the fluidity and other biophysical properties of the membranes.
Role in Energy Metabolism and Lipid Homeostasis in Non-Human Organisms
Wax esters serve as a dense form of metabolic energy. When required, this compound can be hydrolyzed by carboxyl esterases to release octadecenol (B13825973) and icosenoic acid. nih.govresearchgate.net The fatty alcohol can then be oxidized to its corresponding fatty aldehyde and further to the fatty acid, icosenoic acid. Both the initially released icosenoic acid and that derived from the fatty alcohol can then enter the β-oxidation pathway to generate acetyl-CoA. This acetyl-CoA can then be utilized in the citric acid cycle for the production of ATP. This metabolic route is a crucial energy source for many marine organisms that synthesize and store large quantities of wax esters.
| Metabolic Pathway | Function | Key Intermediates |
| Wax Ester Hydrolysis | Breakdown of wax esters into fatty acids and fatty alcohols | Icosenoic acid, Octadecenol |
| Fatty Alcohol Oxidation | Conversion of fatty alcohols to fatty acids | Octadecenal, Octadecenoic acid |
| β-Oxidation | Breakdown of fatty acids to generate energy | Acetyl-CoA |
The balance between the synthesis and degradation of wax esters is critical for lipid homeostasis. The expression and activity of enzymes like WS/DGAT and carboxyl esterases are tightly regulated according to the metabolic needs of the organism. In periods of energy surplus, the synthesis of wax esters like this compound would be upregulated for storage. Conversely, during periods of starvation or high energy demand, the hydrolysis of these storage lipids would be enhanced to provide a ready source of fuel.
Precursor Function in Bioactive Lipid Synthesis in Non-Human Systems
The components of this compound can also serve as precursors for the synthesis of other bioactive lipids. Very long-chain fatty acids (VLCFAs) are known precursors to a variety of lipid mediators. nih.govresearchgate.net For instance, the icosenoic acid released from the hydrolysis of this compound could be a substrate for desaturases and elongases to produce other polyunsaturated fatty acids, which in turn can be precursors for eicosanoids and other signaling molecules in some non-human organisms. Furthermore, in certain insects, long-chain fatty acids and alcohols are known to be precursors for the biosynthesis of cuticular hydrocarbons and pheromones, which are essential for preventing desiccation and for chemical communication.
Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.
Extensive and targeted searches for the chemical compound "this compound" have yielded insufficient scientific data to construct the detailed article as outlined in the user's request. The existing body of scientific literature does not appear to contain specific research on the biochemical roles, metabolic pathways, or cellular membrane interactions of this particular compound in non-human systems.
The performed search queries, which included the compound name and its potential constituent parts (esters of octadecenol and icosenoic acid), did not uncover any dedicated studies. General information on long-chain fatty acid esters, often categorized as wax esters, is available and points to their roles in energy storage and as protective water-repellent coatings in various organisms. However, this information is not specific to "this compound" and therefore cannot be used to accurately address the detailed subsections of the user's outline, which are:
Modulation of Cellular Membrane Dynamics and Function in Model Organisms:The effect of this compound on cellular membranes has not been documented in the scientific literature.
Due to the lack of "detailed research findings," it is not possible to generate the requested "interactive data tables" or provide "thorough, informative, and scientifically accurate content" for each specified section and subsection. Proceeding with the article generation would require speculation and would not meet the quality and accuracy standards requested.
Therefore, the requested article on "this compound" cannot be created at this time. Further research into this specific compound would be necessary for the required information to become available.
Biotransformation and Degradation of Octadecenyl Icosenoate in Environmental and Biological Contexts
Microbial Degradation and Bioremediation Potential
The microbial breakdown of wax esters like octadecenyl icosenoate is a critical process in carbon cycling, particularly given the widespread occurrence of natural waxes in the environment.
Enzymatic Hydrolysis by Microorganisms
The initial and rate-limiting step in the microbial degradation of this compound is enzymatic hydrolysis. This reaction is catalyzed by esterases, a broad class of enzymes that cleave the ester bond, yielding a fatty alcohol (octadecenol) and a fatty acid (icosenoic acid). A diverse array of microorganisms possessing the enzymatic machinery to degrade waxes have been identified in various environments. Genera known for their wax-degrading capabilities include Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus.
These microorganisms secrete extracellular lipases and esterases that act on the large, water-insoluble wax ester molecules. The efficiency of this hydrolysis is dependent on several factors, including the chain length of the fatty acid and alcohol components, the degree of unsaturation, and the presence of branching. Longer chain lengths generally correlate with slower rates of hydrolysis. The resulting fatty acid and fatty alcohol are then transported into the microbial cell for further metabolism.
Table 1: Genera of Bacteria with Known Wax-Degrading Capabilities
| Bacterial Genus | Environment Commonly Found |
| Pseudomonas | Soil, water, and plant surfaces |
| Alcaligenes | Soil and water |
| Micrococcus | Soil, dust, and water |
| Nocardia | Soil and aquatic environments |
| Corynebacteria | Soil and aquatic habitats |
| Arthrobacter | Soil |
| Bacillus | Ubiquitous in soil |
| Rhodococcus | Soil and sediments |
This table is generated based on information from multiple sources indicating the prevalence of these genera in wax-rich environments.
Aerobic and Anaerobic Degradation Pathways
Following enzymatic hydrolysis, the degradation of the resulting fatty acid and alcohol proceeds through distinct pathways depending on the availability of oxygen.
Under aerobic conditions , the long-chain fatty acid and alcohol are typically metabolized via β-oxidation. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. Many marine bacteria have been shown to aerobically degrade components of wax esters.
In anaerobic environments , such as anoxic sediments, the degradation process is more complex. In some microorganisms, like the protist Euglena, a process known as wax ester fermentation occurs under anaerobic conditions, where storage polysaccharides are converted into wax esters. The subsequent breakdown of these wax esters involves a reversal of the β-oxidation pathway, eventually leading to the formation of shorter-chain fatty acids and alcohols, and ultimately methane (B114726) and carbon dioxide by methanogenic archaea. The rate of anaerobic degradation of esters has been found to be influenced by their chemical structure, with total carbon number and the presence of unsaturation affecting the completeness and rate of breakdown.
Fate in Soil and Sediment Ecosystems
The fate of this compound in terrestrial and benthic environments is largely governed by its strong tendency to adsorb to organic matter and mineral surfaces.
As a large, hydrophobic molecule, this compound will have a very high octanol-water partition coefficient (Kow), indicating a strong affinity for the organic fraction of soil and sediment. This sorption significantly reduces its bioavailability to microorganisms, thereby decreasing the rate of biodegradation.
Once introduced into soil or sediment, this compound will rapidly partition from the aqueous phase to solid matrices. The degradation that does occur will be primarily mediated by the soil and sediment microbial communities. As discussed in section 6.1, a variety of soil bacteria and fungi produce the necessary esterases to hydrolyze wax esters. However, the degradation rate in these environments is expected to be slow due to the limited bioavailability of the sorbed compound.
Studies on the anaerobic biodegradation of esters in marine sediments have shown that the chemical structure, including total carbon number and chain length of the acid and alcohol moieties, significantly affects the rate and extent of degradation. It is expected that a very long-chain wax ester like this compound would be among the more persistent of these compounds. The presence of unsaturation in both the octadecenyl and icosenoyl chains may slightly increase its susceptibility to microbial attack compared to a fully saturated analogue.
Bioaccumulation and Trophic Transfer Studies in Non-Human Food Chains
Wax esters are a significant component of the lipids in many marine and some terrestrial organisms, where they primarily serve as a long-term energy store.
In aquatic food webs , wax esters are synthesized by various phytoplankton and are a major energy reserve for zooplankton, particularly copepods in colder waters. These wax ester-rich zooplankton are a primary food source for a variety of organisms, including fish, seabirds, and marine mammals. The fatty acid and alcohol composition of the wax esters in zooplankton often reflects the composition of the phytoplankton they consume. This indicates a direct trophic transfer of these compounds up the food chain. Whales and many deep-sea fish are also known to store large quantities of wax esters. The bioaccumulation of long-chain esters like this compound will be influenced by factors such as the organism's feeding strategy, metabolic rate, and ability to metabolize wax esters.
In terrestrial food chains , wax esters are found as components of the cuticular waxes of plants and insects. These waxes serve as a protective barrier against water loss and environmental stressors. While not as significant an energy store as in marine ecosystems, the consumption of plant matter and insects by herbivores and insectivores leads to the ingestion of these wax esters. The extent to which these are bioaccumulated versus metabolized for energy will vary depending on the species.
Table 2: Role of Wax Esters in Different Trophic Levels
| Trophic Level | Organism Examples | Role of Wax Esters |
| Primary Producers | Phytoplankton | Energy storage |
| Primary Consumers | Zooplankton (e.g., copepods) | Major long-term energy reserve |
| Secondary Consumers | Fish, Seabirds, Marine Mammals | Energy source from diet, some storage |
| Terrestrial Primary Producers | Plants | Component of protective cuticular wax |
| Terrestrial Primary Consumers | Herbivorous insects and animals | Ingested with plant matter |
| Terrestrial Secondary Consumers | Insectivorous animals | Ingested with prey |
This table synthesizes information on the function of wax esters across different levels of food chains.
Emerging Research Directions and Methodological Advances in Octadecenyl Icosenoate Research
Systems Biology Approaches to Lipid Metabolism
Systems biology offers a powerful framework for understanding the complex networks that govern the metabolism of lipids, including wax esters like Octadecenyl icosenoate. By examining the interactions between various molecular components, from genes to proteins to metabolites, researchers can build comprehensive models of lipid homeostasis and dysfunction.
A key trend in modern lipid research is the integration of multiple "omics" datasets to create a more complete picture of cellular processes. This approach moves beyond studying single molecules in isolation to analyzing the entire lipidome (all lipids), metabolome (all metabolites), and proteome (all proteins) simultaneously. For wax ester research, this integration is crucial for understanding the regulation of biosynthetic pathways and identifying the full range of proteins that interact with or are influenced by these lipids.
Lipidomics: Advanced mass spectrometry platforms allow for the detailed profiling of hundreds of lipid species, including various wax esters, from a single sample. This provides a snapshot of how the abundance of this compound changes in relation to other lipids under different conditions.
Proteomics: By analyzing the proteome, scientists can identify and quantify the enzymes involved in the synthesis of this compound, such as specific fatty acyl-CoA reductases (FARs) and wax synthases (WS). Integrated analysis can reveal how the expression of these enzymes correlates with the levels of their wax ester products nih.govmdpi.com.
Metabolomics: This technique provides data on the precursor pools, such as fatty acids (e.g., icosenoic acid) and fatty alcohols (e.g., octadecenol), required for wax ester synthesis. Combining metabolomic data with lipidomic and proteomic data can elucidate metabolic bottlenecks or flux changes that affect the production of specific wax esters nih.govmdpi.com.
This multi-omics strategy allows researchers to connect genetic information to enzymatic function and finally to the resulting lipid profile, offering a comprehensive view of how the synthesis and turnover of this compound are regulated within the cell nih.gov.
The vast datasets generated by multi-omics approaches necessitate the use of computational tools to model the complex interactions within lipid metabolic networks. Genome-scale metabolic models (GSMs) are particularly valuable for this purpose. These models are mathematical reconstructions of an organism's entire metabolic network based on its genomic data frontiersin.orgembopress.org.
For organisms that naturally produce wax esters, such as the bacterium Acinetobacter baylyi or the oleaginous yeast Yarrowia lipolytica, GSMs can be used to simulate how changes in gene expression or nutrient availability will affect the production of lipids, including wax esters frontiersin.orgresearchgate.net. By inputting experimental data, these models can predict metabolic flux through different pathways, helping to identify key enzymes or reactions that control the synthesis of specific molecules like this compound. This predictive power is instrumental in designing metabolic engineering strategies to enhance the production of desired wax esters frontiersin.org.
Interactive Data Table: Key Enzymes in Wax Ester Biosynthesis
| Enzyme Class | Abbreviation | Function in this compound Synthesis | Source Organism Example |
|---|---|---|---|
| Fatty Acyl-CoA Reductase | FAR | Reduces an acyl-CoA (e.g., Octadecenoyl-CoA) to its corresponding fatty alcohol (Octadecenol). | Marinobacter aquaeolei |
| Wax Synthase | WS | Esterifies a fatty alcohol (Octadecenol) with a fatty acyl-CoA (Icosenoyl-CoA) to form the wax ester. | Simmondsia chinensis (Jojoba) |
| Bifunctional Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase | WS/DGAT | Catalyzes the final esterification step, often with broad substrate specificity. | Acinetobacter baylyi |
Synthetic Biology for Sustainable Production and Novel Applications
Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. A major application in lipid research is the metabolic engineering of microorganisms and plants to produce high-value chemicals, such as specific wax esters, in a sustainable manner nih.govnih.gov. This approach offers an alternative to traditional chemical synthesis or extraction from rare natural sources nih.gov.
The biosynthesis of a wax ester like this compound requires two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol and the subsequent esterification of this alcohol with another fatty acyl-CoA nih.govnih.gov. Synthetic biology strategies involve introducing the genes for these enzymes—Fatty Acyl-CoA Reductase (FAR) and Wax Synthase (WS)—into a suitable production host researchgate.netnih.goviastate.edu.
Microbial Platforms: Oleaginous yeasts like Yarrowia lipolytica and bacteria such as Escherichia coli and Acinetobacter baylyi are common chassis organisms for wax ester production nih.govresearchgate.netfrontiersin.orgtuni.fi. These microbes can be engineered to express specific FAR and WS enzymes with desired substrate specificities to control the chain length and saturation of the resulting wax esters. For instance, to produce this compound, one would select a FAR that efficiently produces C18:1 alcohol and a WS that preferentially uses C20:1-CoA as a substrate. Researchers have successfully engineered strains of Y. lipolytica to produce over 7.6 g/L of wax esters by optimizing metabolic pathways and utilizing lipid-rich feedstocks nih.goviastate.edu.
Plant-Based Production: Oilseed crops are being explored as "green factories" for wax esters nih.govresearchgate.net. By expressing FAR and WS genes in the seeds of plants like Arabidopsis thaliana or Camelina sativa, researchers can divert the plant's natural oil production towards making wax esters nih.govresearchgate.net. A key challenge is achieving high yields without negatively impacting seed viability and germination nih.govresearchgate.net. One advanced strategy involves targeting the biosynthetic enzymes to the plastids, the site of fatty acid synthesis, to access different precursor pools and produce wax esters with shorter and more saturated chains nih.govresearchgate.net.
These bio-based production methods not only provide a sustainable source of specific wax esters but also open the door to creating novel wax esters with tailored physical properties for applications as biolubricants, cosmetics, and biofuels nih.govresearchgate.net.
Advancements in Microscale and Single-Cell Lipid Analysis
Understanding the function of lipids like this compound requires knowledge of their distribution and dynamics at a high resolution. Traditional lipid analysis methods that rely on bulk samples average out the biochemical differences between individual cells. Recent advancements in analytical techniques are pushing the limits of detection, enabling the study of lipids at the microscale and even within single cells nih.gov.
These methods are critical because cellular heterogeneity is a fundamental aspect of biology. Even within a genetically identical population, individual cells can have vastly different lipid compositions, which can affect their function and fate.
Key emerging techniques include:
Microfluidics: These "lab-on-a-chip" devices allow for the manipulation and analysis of minute volumes of fluid and can isolate single cells for lipid analysis rsc.org.
Advanced Mass Spectrometry (MS): Techniques like nano-electrospray ionization (nano-ESI) and matrix-assisted laser desorption/ionization (MALDI)-MS have achieved the sensitivity required to detect lipids from single cells. These methods can provide a detailed profile of neutral lipids, including wax esters, revealing cell-to-cell variability.
High-Resolution Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are being refined to separate complex lipid mixtures from very small samples before MS analysis, improving the accuracy of identification and quantification of specific isomers researchgate.netnih.gov.
While the direct analysis of this compound at the single-cell level remains a significant challenge due to its hydrophobicity and likely low abundance compared to major storage lipids, these advancing methodologies are paving the way for future studies into the subcellular localization and cell-specific roles of wax esters.
Unraveling Novel Biochemical Interactions and Signaling Pathways
Historically, wax esters have been primarily viewed as inert molecules for energy storage or as protective hydrophobic barriers on the surfaces of plants and insects creative-proteomics.comcreative-proteomics.com. However, an emerging area of research is exploring their potential roles in more dynamic biochemical processes, including cellular signaling. While direct evidence for this compound as a signaling molecule is scarce, research into the broader class of fatty acid esters and their components suggests potential mechanisms.
The biological activity of a wax ester could be mediated through its enzymatic hydrolysis. Enzymes such as lipases and carboxyl esterases can break down wax esters into their constituent fatty acid and fatty alcohol creative-proteomics.com. In the case of this compound, this would release icosenoic acid (a C20:1 fatty acid) and octadecenol (B13825973) (a C18:1 fatty alcohol).
Fatty Acid Signaling: Free fatty acids are well-established signaling molecules that can activate nuclear receptors (e.g., PPARs), modulate enzyme activity, and influence membrane properties nih.gov. The controlled release of icosenoic acid from this compound could therefore represent a mechanism for localized signaling.
Fatty Alcohol Functions: While less studied than fatty acids, fatty alcohols can also be biologically active. They are precursors for other lipids and can be incorporated into cell membranes, potentially altering their fluidity and function.
Research in this area focuses on identifying the specific enzymes that interact with and metabolize wax esters like this compound. Structure-guided protein engineering is being used to understand the substrate specificity of wax synthases and lipases, which could reveal how the synthesis and degradation of specific wax esters are controlled nih.govnih.gov. Uncovering these interactions is a critical step toward understanding if wax esters play more complex roles in cellular regulation beyond their classical functions.
Q & A
How can PICOT frameworks structure research questions on this compound’s therapeutic potential?
- Methodological Answer :
- Population : In vitro models (e.g., Caco-2 cells for intestinal permeability).
- Intervention : Dose-range finding (0.1–100 µM) with this compound.
- Comparison : Benchmark against FDA-approved surfactants (e.g., polysorbate 80).
- Outcome : Quantify cell viability (MTT assay) and inflammatory markers (ELISA).
- Time : Acute (24–48 hr) vs. chronic (7-day) exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
